molecular formula C19H20N2O4 B14376242 4,5-Bis(benzamido)pentanoic acid CAS No. 89717-55-5

4,5-Bis(benzamido)pentanoic acid

Cat. No.: B14376242
CAS No.: 89717-55-5
M. Wt: 340.4 g/mol
InChI Key: YFNIERVXGGNEKO-UHFFFAOYSA-N
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Description

4,5-Bis(benzamido)pentanoic acid is an organic compound characterized by the presence of two benzamido groups attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(benzamido)pentanoic acid typically involves the condensation of benzoyl chloride with 4,5-diaminopentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(benzamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamido groups to amine groups.

    Substitution: The benzamido groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

4,5-Bis(benzamido)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(benzamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diaminopentanoic acid: A precursor in the synthesis of 4,5-Bis(benzamido)pentanoic acid.

    Benzamido derivatives: Compounds with similar benzamido groups but different backbones.

Uniqueness

This compound is unique due to the presence of two benzamido groups on a pentanoic acid backbone, which imparts distinct chemical and biological properties

Properties

CAS No.

89717-55-5

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4,5-dibenzamidopentanoic acid

InChI

InChI=1S/C19H20N2O4/c22-17(23)12-11-16(21-19(25)15-9-5-2-6-10-15)13-20-18(24)14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)

InChI Key

YFNIERVXGGNEKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(CCC(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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